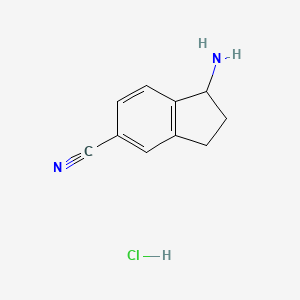

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C₁₀H₁₁ClN₂ It is a derivative of indene, a bicyclic hydrocarbon, and contains an amino group, a nitrile group, and a hydrochloride salt

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with indene, which is subjected to a series of reactions to introduce the amino and nitrile groups.

Amination: Indene is first converted to 1-amino-2,3-dihydro-1H-indene through an amination reaction. This can be achieved using reagents such as ammonia or amines under appropriate conditions.

Nitrile Introduction: The nitrile group is introduced by reacting the intermediate with a suitable nitrile source, such as cyanogen bromide or sodium cyanide.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of catalysts to enhance reaction rates and yields.

Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to ensure efficient reactions.

Purification: Employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The amino and nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of halogenated, alkylated, or acylated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride has diverse applications across multiple scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic compounds and can act as a reagent in various chemical reactions.

Biology

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, such as monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative disorders like Parkinson's disease .

Medicine

- Therapeutic Potential: Research indicates its potential use in developing treatments for neurological disorders and cancer due to its biological activity .

- Neurological Disorders: As a MAO-B inhibitor, it may enhance dopaminergic signaling, beneficial for conditions like Parkinson's disease.

- Antitumor Activity: Preliminary studies suggest cytotoxic effects against various cancer cell lines, warranting further exploration into its anticancer properties.

Industry

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Case Studies and Research Findings

Case Study: Neuroprotective Effects

A study highlighted the role of 1-amino-2,3-dihydro-1H-indene derivatives as neuroprotective agents by demonstrating their ability to inhibit MAO-B activity effectively. This inhibition leads to increased dopamine levels in the brain, suggesting potential benefits in treating Parkinson's disease .

Case Study: Anticancer Activity

Research has shown that compounds similar to 1-amino-2,3-dihydro-1H-indene can suppress tumor growth in pancreatic cancer models. These findings indicate that further investigation into its structure could lead to novel cancer therapies .

Mecanismo De Acción

The mechanism of action of 1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Pathway Modulation: Affecting various biochemical pathways involved in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride: A similar compound with the nitrile group at a different position.

1-amino-2,3-dihydro-1H-indene-5-carboxamide hydrochloride: A derivative with a carboxamide group instead of a nitrile group.

Uniqueness

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is unique due to its specific substitution pattern and the presence of both amino and nitrile groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H11ClN2

- Molecular Weight : 194.66 g/mol

- Appearance : Colorless powdery crystals

- Melting Point : 177.5 - 179 °C

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels, which is beneficial for treating neurodegenerative diseases such as Parkinson's disease .

- Receptor Binding : The compound interacts with various cellular receptors, modulating signaling pathways that are critical for numerous physiological processes.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Neurological Disorders : Its role as a MAO-B inhibitor suggests potential in treating conditions like Parkinson's disease and depression by enhancing dopaminergic signaling .

- Antitumor Activity : Preliminary studies indicate cytotoxic effects in various cancer cell lines, suggesting further exploration into its anticancer properties .

Study on MAO-B Inhibition

A study conducted on the compound demonstrated significant inhibition of MAO-B activity in vitro. The results indicated that at a concentration of 10 µM, the compound reduced MAO-B activity by approximately 70%, comparable to established inhibitors like Rasagiline.

Cytotoxicity Assessment

In another investigation assessing cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values of 15 µM and 20 µM, respectively. These results suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells .

Data Table: Comparative Biological Activity

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-amino-2,3-dihydro-1H-indene-5-carbonitrile HCl | MAO-B Inhibition | 10 | Enzyme inhibition |

| Rasagiline | MAO-B Inhibition | 10 | Irreversible MAO-B inhibition |

| Selegiline | MAO-B Inhibition | 15 | Neuroprotective effects |

| 2-Amino-3-cyano-dihydroindol-5-one | Cytotoxicity | 15 | Induces apoptosis in cancer cells |

Propiedades

IUPAC Name |

1-amino-2,3-dihydro-1H-indene-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(9)12;/h1,3,5,10H,2,4,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHYVKYSUSWVFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.